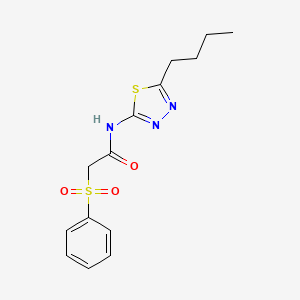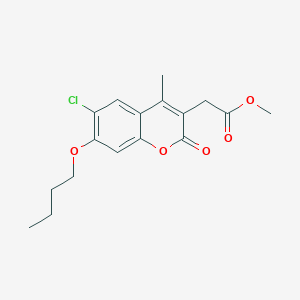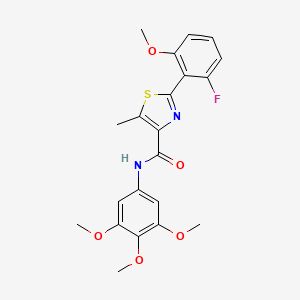![molecular formula C24H18ClFO3 B14958878 3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958878.png)
3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions
Common Reagents and Conditions
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of 3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one .
Uniqueness
3-benzyl-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents on the benzyl group. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H18ClFO3 |
|---|---|
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
3-benzyl-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H18ClFO3/c1-15-18-11-10-17(28-14-20-21(25)8-5-9-22(20)26)13-23(18)29-24(27)19(15)12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3 |
Clé InChI |
BQFFAVZBEXTDEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethoxyphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958796.png)

![1-butyl-N-{4-[(2,4-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958805.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958813.png)
![(2-Ethylpiperidin-1-yl)[2-(ethylsulfonyl)phenyl]methanone](/img/structure/B14958820.png)

![2-({N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanyl}amino)butanoic acid](/img/structure/B14958831.png)
![N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B14958835.png)
![4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B14958837.png)
![7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B14958854.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B14958860.png)
![1-(2,3-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958883.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B14958895.png)
